Pteroside

Description

Overview of Pterosides (B1200994) as a Class of Natural Compounds

Pterosides are classified as glycosides, organic compounds in which a sugar molecule (glycone) is bonded to a non-sugar component (aglycone) through a glycosidic linkage. More specifically, they are often described as o-glycosyl compounds or indenone glycosides. The aglycone portion of many pterosides features a 1H-inden-1-one skeleton, a tricyclic ring system, while others may contain a benzofuran (B130515) ring. ontosight.aiontosight.aihmdb.caontosight.aiontosight.ai The sugar moiety is typically a glucose molecule, often attached via a beta-D-glucopyranosyloxy group. ontosight.aiontosight.aiontosight.ai This structural characteristic, combining a complex polycyclic system with a sugar unit, underlies their varied physical and chemical properties. ontosight.aiontosight.ai

Pterosides are predominantly isolated from ferns, with notable sources including Pteridium aquilinum, commonly known as bracken fern, and various Pteris species, such as Pteris multifida and Pteris laeta. ontosight.ainih.govchemfaces.combiocrick.complos.orgkorea.ac.krnp-mrd.orgpublish.csiro.auresearchgate.netresearchgate.netresearchgate.netcdnsciencepub.comresearchgate.net The presence of pterosides in these plants is linked to their secondary metabolism.

Several distinct pterosides have been identified and characterized, each with variations in their aglycone structure and the position or modification of the glycosidic linkage. Examples include Pteroside A, this compound B, this compound C, this compound D, this compound N, this compound P, and this compound Z. ontosight.aiontosight.aiontosight.ainih.govchemfaces.combiocrick.comkorea.ac.krnp-mrd.orgcdnsciencepub.comresearchgate.netuni.luclinisciences.comnih.govpharmaffiliates.commedchemexpress.com Their molecular formulas and weights vary depending on the specific structure. For instance, this compound A has a molecular formula of C₂₁H₃₀O₈ and a molecular weight of 410.5 g/mol , while this compound D shares the same formula and molecular weight. hmdb.canih.govnih.govpharmaffiliates.com this compound P has a molecular formula of C₂₀H₂₈O₈ and a molecular weight of 396.1784 Da. uni.lu this compound T has a molecular formula of C₂₀H₂₈O₉ and a molecular weight of 412.435. clinisciences.com

Historical Context and Significance in Natural Product Chemistry Research

The study of natural products from ferns has a long history, driven by both traditional uses and the observation of their biological effects, including toxicity. plos.orgmdpi.com Bracken fern, a prominent source of pterosides, has been recognized for producing secondary metabolites with significant biological activities. plos.org Early phytochemical investigations focused on isolating and identifying the chemical constituents responsible for these effects. chemfaces.combiocrick.comcdnsciencepub.com

The discovery and characterization of pterosides are intertwined with research into related compounds like pterosins and the well-known carcinogen ptaquiloside, also found in bracken. plos.orgpublish.csiro.auresearchgate.netresearchgate.net While ptaquiloside's toxicity has been a major area of concern, the presence of structurally related pterosides with potentially different biological profiles has spurred further research into this class of compounds. The significance of pterosides in natural product chemistry lies in their structural diversity, their occurrence in evolutionarily distinct plant groups like ferns, and their potential as sources of novel bioactive molecules.

Scope and Research Trajectories of this compound Investigations

Research into pterosides encompasses various aspects, from their isolation and structural elucidation to the investigation of their biological activities and potential applications. The scope of these investigations includes:

Isolation and Characterization: Developing efficient methods to extract and purify individual pterosides from plant sources using techniques such as chromatography. Structural determination relies heavily on spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and High-Resolution Mass Spectrometry (HRMS). chemfaces.combiocrick.comresearchgate.netmdpi.com

Chemical Synthesis: Exploring synthetic routes to produce pterosides or their analogs, which can facilitate the study of their structure-activity relationships and provide access to larger quantities for research. kyoto-u.ac.jp

Biological Activity Evaluation: Investigating the various biological effects of pterosides using in vitro and in vivo models. Research has explored their potential antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.aiontosight.aiontosight.ai Studies have also investigated their effects on specific enzymes and cell lines, suggesting potential in areas such as cancer and neurodegenerative disorders. ontosight.aikorea.ac.krmdpi.comresearchgate.net For example, (-)-Pteroside N has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. korea.ac.krresearchgate.net Some pterosides have also been tested for cytotoxic activity against cancer cell lines. chemfaces.combiocrick.comresearchgate.netmdpi.com

Ecological Roles: Investigating the function of pterosides in the plants that produce them, such as their potential role in allelopathy, the chemical interaction between plants. plos.org Research also explores how external factors, like endophytic fungi, can influence this compound production in plants. researchgate.net

The research trajectories for pterosides continue to expand, driven by advancements in analytical techniques and a growing interest in natural products as a source of potential therapeutic agents and ecological insights.

Table 1: Selected Pterosides and Their Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Primary Source |

| This compound A | C₂₁H₃₀O₈ | 410.5 | 169727 | Pteridium aquilinum, Pteris multifida nih.govchemfaces.combiocrick.com |

| This compound D | C₂₁H₃₀O₈ | 410.46 | 169738 | Pteridium aquilinum nih.govpharmaffiliates.com |

| This compound P | C₂₀H₂₈O₈ | 396.1784 (Da) | - | Pteridium aquilinum np-mrd.orguni.lu |

| This compound T | C₂₀H₂₈O₉ | 412.435 | - | Unknown clinisciences.com |

| This compound Z | - | - | - | Pteridium aquilinum cdnsciencepub.com |

| This compound C | C₂₁H₃₀O₈ | 410.5 | - | Pteris multifida ontosight.aichemfaces.combiocrick.com |

| (-)-Pteroside N | - | - | - | Pteridium aquilinum korea.ac.krresearchgate.net |

Table 2: Research Findings on Biological Activities of Selected Pterosides

| Compound Name | Investigated Activity | Key Findings | Source |

| This compound | Antioxidant, Anti-inflammatory, Antimicrobial | Suggested potential protective effects against diseases like cancer and neurodegenerative disorders. ontosight.ai | ontosight.aiontosight.aiontosight.aiontosight.ai |

| This compound A | Antioxidant, Anti-inflammatory, Antimicrobial, Cytotoxic | Studied for potential in new drug/dietary supplement development; antioxidant activity may protect against oxidative damage. ontosight.ai | ontosight.ai |

| This compound C | Anti-inflammatory, Antioxidant, Cytotoxic | Showed inhibitory effects on certain enzymes and cell lines; potential as a lead compound for new drug development. ontosight.ai | ontosight.ai |

| This compound D | Affected by endophytic fungi | Levels significantly increased in Pinus taeda needles under drought after inoculation with Serendipita indica. researchgate.net | researchgate.net |

| (-)-Pteroside N | BACE1, Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) inhibition | Moderate BACE1 inhibitory activity (IC₅₀: 30.6 μM); potent inhibition against AChE (IC₅₀: 4.47 μM) and BChE (IC₅₀: 7.39 μM). korea.ac.krresearchgate.net | korea.ac.krresearchgate.net |

Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of pterosides. ontosight.aiontosight.ai

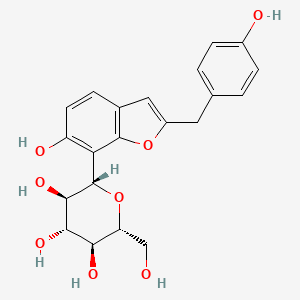

Structure

2D Structure

3D Structure

Properties

CAS No. |

524051-94-3 |

|---|---|

Molecular Formula |

C21H22O8 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[6-hydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H22O8/c22-9-15-17(25)18(26)19(27)21(29-15)16-14(24)6-3-11-8-13(28-20(11)16)7-10-1-4-12(23)5-2-10/h1-6,8,15,17-19,21-27H,7,9H2/t15-,17-,18+,19-,21+/m1/s1 |

InChI Key |

MCHGHPIHLAZAFH-UVPIGPOJSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CC2=CC3=C(O2)C(=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Mechanistic Investigations of Pteroside Bioactivities

Anticancer Mechanisms

Pteroside's potential as an anticancer agent is being explored through studies examining its effects on various aspects of cancer biology, including programmed cell death, cell cycle regulation, the formation of new blood vessels, the spread of cancer cells, and alterations in gene expression without changes to the DNA sequence.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of cancer, allowing tumor cells to evade death and continue proliferating. frontiersin.orgnih.gov Studies suggest that this compound may induce apoptosis in cancer cells. While direct detailed mechanisms for this compound itself are limited in the provided search results, related compounds like pterostilbene (B91288), a structural analog of resveratrol, have been shown to induce apoptosis in various cancer cell lines, including breast cancer cells. nih.govnih.govnih.govmdpi.com The induction of apoptosis by natural compounds often involves the modulation of signaling pathways that regulate pro-apoptotic and anti-apoptotic proteins, leading to events such as mitochondrial membrane depolarization and caspase activation. frontiersin.orgnih.govnih.govmdpi.com

Cell Cycle Arrest

The cell cycle is a tightly regulated series of events that control cell growth and division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle regulation. frontiersin.org Inducing cell cycle arrest is a strategy to halt cancer cell proliferation. Research indicates that compounds structurally related to this compound, such as pterostilbene and resveratrol, can induce cell cycle arrest in cancer cells. nih.govnih.govoncotarget.com This arrest can occur at different phases of the cell cycle, such as G0/G1 or G2/M, often through the modulation of key cell cycle regulators like cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21 and p27). frontiersin.orgoncotarget.comoncotarget.com

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is crucial for tumor growth, invasion, and metastasis. nih.govcancer.govclevelandclinic.org Tumors require a sufficient blood supply to obtain oxygen and nutrients. Inhibiting angiogenesis is a therapeutic approach aimed at starving the tumor. cancer.govclevelandclinic.orgnih.gov While specific data on this compound's direct effects on angiogenesis are not detailed in the provided results, the concept of inhibiting angiogenesis as an anticancer mechanism is well-established, often involving the targeting of growth factors like vascular endothelial growth factor (VEGF) and their receptors. nih.govcancer.govclevelandclinic.org

Modulation of Metastasis through Specific Pathways

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. nih.gov This complex process involves multiple steps, including invasion, intravasation, survival in the circulation, extravasation, and colonization at secondary sites. frontiersin.org Metastasis is influenced by the tumor microenvironment and involves the dysregulation of various signaling pathways. nih.govfrontiersin.orgfrontiersin.org While direct mechanisms of this compound on specific metastatic pathways are not explicitly detailed, studies on cancer metastasis highlight the involvement of pathways such as Wnt/β-catenin, PI3K/AKT/mTOR, and MAPK signaling, as well as processes like epithelial-mesenchymal transition (EMT). nih.govnih.govfrontiersin.orgfrontiersin.orgmdpi.commdpi.com Modulation of these pathways by therapeutic agents can impact the metastatic cascade.

Interactions with Conventional Therapeutic Modalities in Preclinical Models

Combination therapy, utilizing two or more therapeutic agents, is a common strategy in cancer treatment to enhance efficacy, overcome drug resistance, and target tumor heterogeneity. mdpi.comnih.govharvard.edu Preclinical studies are essential for evaluating the potential of novel compounds in combination with established therapies. While specific preclinical data on this compound in combination with conventional therapeutic modalities are not extensively detailed in the provided search results, the principle of combining natural compounds with chemotherapy or other targeted therapies is an active area of research. mdpi.comnih.govharvard.edumdpi.com Studies with other natural products, such as curcumin (B1669340) and quercetin, in combination with chemotherapeutic agents like paclitaxel (B517696) or 5-FU, have shown synergistic antitumor effects in preclinical models by enhancing apoptosis, inhibiting proliferation, and modulating signaling pathways. mdpi.commdpi.com This suggests a potential avenue for investigating this compound in similar preclinical combination studies.

Here is a table summarizing some reported findings on the effects of pterostilbene, a related compound, on cancer cells, which may provide context for potential mechanisms of this compound.

| Compound | Cancer Cell Line | Effect | Proposed Mechanism | Source |

| Pterostilbene | Breast cancer | Inhibits growth | Induces apoptosis and cell cycle arrest, inhibits Wnt signaling | nih.gov |

| Pterostilbene | Melanoma | Effective in vivo | Inhibits adrenocorticotropic hormone production, weakens Nrf2-dependent defenses | nih.gov |

| Pterostilbene | Pancreatic cancer | Cytotoxic in vitro | Inhibition of cell proliferation/death, mitochondrial membrane depolarization, caspase activation | nih.gov |

| Pterostilbene | Breast cancer (mutant p53) | Decreases mutant p53, increases Bax | Induces apoptosis | nih.gov |

| Pterostilbene | Breast cancer (ER-α66 negative) | Induces apoptosis | Inhibition of Erk and Akt activation | nih.gov |

Note: This table presents data for pterostilbene, a related compound, to illustrate potential mechanistic areas relevant to this compound research.

Anti-Inflammatory Mechanisms

Investigations into the anti-inflammatory mechanisms of this compound have explored its potential to modulate cellular signaling pathways and regulate pro-inflammatory mediators. However, comprehensive data specifically detailing the effects of this compound on these pathways remains limited in the available literature.

Modulation of Cellular Signaling Pathways

Research on the modulation of cellular signaling pathways by this compound is not extensive. While some related compounds or broader plant extracts containing pterosides (B1200994) have shown activity on key inflammatory pathways, direct mechanistic studies on this compound itself are scarce.

The NF-κB pathway is a critical regulator of inflammatory responses. While some studies on related compounds, such as pterostilbene, have demonstrated inhibition of NF-κB activation nih.govfrontiersin.org, detailed research specifically on how this compound modulates this pathway is limited. One brief mention in a product list context suggests this compound D may inhibit iNOS and COX-2 gene expression by blocking NF-κB activation. However, detailed research findings supporting this specific mechanism for this compound D or other this compound variants were not extensively found in the search results.

MAPK pathways, including p38 and ERK, are involved in cellular responses to inflammatory stimuli. While related compounds like pterostilbene have been shown to modulate MAPK pathways nih.gov, detailed mechanistic data on the direct effects of this compound on p38 or ERK signaling is not widely available. This compound A and this compound C have been mentioned in contexts related to MAPK/ERK pathways, primarily in product lists or studies focusing on other areas like anticancer activity or plant metabolomics. Comprehensive research specifically detailing how this compound modulates these pathways in the context of inflammation was not found.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38, ERK)

Regulation of Pro-inflammatory Mediators

The regulation of pro-inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2 is a key aspect of anti-inflammatory activity. While related compounds have shown effects on these mediators nih.gov, direct detailed evidence for this compound is scarce. A brief mention indicates that this compound D may inhibit iNOS and COX-2 by blocking NF-κB activation. However, comprehensive studies detailing the impact of this compound or its variants on the production or activity of TNF-α, IL-6, iNOS, or COX-2 were not extensively found in the search results.

Neuroprotective Mechanisms

Attenuation of Neuronal Damage in In Vitro and In Vivo Models

Studies have investigated the ability of this compound derivatives to protect against neuronal damage in various models. For instance, pterosin sesquiterpenes from Pteris laeta have shown neuroprotective bioactivity researchgate.net. Research using in vitro models, such as amyloid-β (Aβ)-induced HT22 cells and APP-overexpressing neural stem cells, has indicated that certain pterosin derivatives can diminish oxidative stress damage and apoptosis researchgate.net. In in vivo models, such as APP/PS1 mice, these compounds have been shown to rescue cognitive deficits and ameliorate pathological injury and inflammatory responses researchgate.net. In vitro and in vivo models are crucial for understanding neurotoxicity and evaluating potential neuroprotective agents plos.orgnih.govmdpi.comfrontiersin.org.

Enhancement of Neuronal Plasticity and Survival

Neuronal plasticity, the brain's ability to adapt and change, is essential for learning, memory, and recovery from injury neuropraxis.comuk-essen.de. Neuronal survival is closely linked to plasticity, with studies showing that neuronal activity enhances cell survival nih.gov. Research suggests that certain pterosin derivatives may improve neuronal plasticity and alleviate neuronal loss in both in vivo and in vitro settings nih.gov. This enhancement of plasticity and survival could be a key mechanism underlying the potential neuroprotective effects of these compounds frontiersin.orgmdpi.com.

Modulation of Antioxidant Defense Systems

Oxidative stress plays a significant role in neurodegenerative processes frontiersin.org. This compound derivatives have been investigated for their ability to modulate the cellular antioxidant defense systems.

Sirtuin-1 (SIRT1) is an enzyme involved in various cellular processes, including the response to oxidative stress frontiersin.org. Activation of SIRT1 has been linked to neuroprotection nih.govresearchgate.net. Some studies suggest that compounds structurally related to pterosides, such as pterostilbene, can upregulate SIRT1 expression and activity, contributing to antioxidant effects and protection against neuronal damage nih.govresearchgate.netnih.gov. The interaction between SIRT1 and other antioxidant pathways, such as the Nrf2 pathway, is also being explored researchgate.netmdpi.comnih.gov.

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a master regulator of the cellular defense against oxidative stress nih.govmdpi.com. Activation of Nrf2 leads to the transcription of various antioxidant genes frontiersin.orgmdpi.com. Research indicates that certain pterosin derivatives can enhance the expression of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) researchgate.net. This engagement of the Nrf2 pathway is considered a key mechanism by which these compounds exert their antioxidant and cytoprotective effects nih.govnih.govresearchgate.netoncotarget.commdpi.com. Nrf2 activation can occur through various mechanisms, including the dissociation of Nrf2 from Keap1, its repressor protein mdpi.comresearchgate.netoncotarget.com.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Engagement

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are enzymes that hydrolyze acetylcholine (B1216132), a neurotransmitter critical for cognitive function. Inhibition of these enzymes is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease to increase acetylcholine levels in the brain nih.govmdpi.com. Research has demonstrated that certain this compound derivatives, such as (-)-Pteroside N, exhibit potent inhibitory activity against both AChE and BChE researchgate.netkorea.ac.kr. Another derivative, (2R)-Pterosin B, has also shown inhibitory activity against AChE and BChE nih.gov. The inhibitory potential of these compounds suggests a possible role in ameliorating cholinergic deficits associated with neurodegenerative conditions nih.govmdpi.comresearchgate.net.

The following table summarizes the inhibitory activity of (-)-Pteroside N and pterosinone against AChE and BChE:

| Compound | Target Enzyme | IC₅₀ (µM) |

| (-)-Pteroside N | AChE | 4.47 |

| (-)-Pteroside N | BChE | 7.39 |

| Pterosinone | AChE | 87.7 |

| Pterosinone | BChE | 72.9 |

Data compiled from research on the inhibitory activity of compounds from Pteridium aquilinum. researchgate.netkorea.ac.kr

Further studies, including molecular docking simulations, have provided insights into the binding interactions between pterosin derivatives and the active sites of AChE and BChE, helping to elucidate the structure-activity relationship for their inhibitory effects nih.govresearchgate.netresearchgate.net.

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

Research indicates that certain pterosin derivatives, including pterosides, possess inhibitory activity against Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) korea.ac.krnih.govresearchgate.net. BACE1 is an enzyme crucial in the production of amyloid-beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease (AD) mdpi.comdementiasplatform.uk.

Studies have evaluated the anti-AD potential of pterosin compounds by assessing their in vitro inhibitory effects on BACE1. For instance, (-)-Pteroside N demonstrated moderate BACE1 inhibitory activity with an IC₅₀ value of 30.6 μM. Another compound, pterosinone, showed potent inhibitory activity against BACE1 with an IC₅₀ value of 19.4 μM. korea.ac.krresearchgate.net.

Further investigations, including molecular docking simulations, have aimed to understand the binding interactions between pterosins and the active site of BACE1, providing insights into the structure-activity relationship responsible for this inhibitory effect nih.gov.

Impact on Amyloid-beta (Aβ) Peptide and Tau Protein Levels

Beyond BACE1 inhibition, some pterosin derivatives have shown an impact on the levels of Aβ peptides. (2R)-Pterosin B and (2R,3R)-pteroside C significantly decreased the secretion of Aβ peptides from neuroblastoma cells overexpressing human β-amyloid precursor protein at a concentration of 500 μM. nih.gov.

Amyloid-beta accumulation and tau hyperphosphorylation are considered key pathological hallmarks of Alzheimer's disease dementiasplatform.ukresearchgate.netnih.gov. While the direct impact of this compound specifically on tau protein levels is less extensively documented in the provided results, the demonstrated reduction in Aβ secretion by certain derivatives suggests a potential influence on the amyloid cascade, which is known to interact with tau pathology dementiasplatform.uknih.govmdpi.com. The interplay between Aβ and tau is a significant focus in AD research, with evidence suggesting that Aβ can trigger the conversion of tau to a toxic state nih.gov.

Other Biological Activities and Mechanistic Insights

Beyond its potential neuroprotective effects, this compound and its related compounds exhibit a range of other biological activities.

Antioxidant Activity and Free Radical Scavenging Mechanisms

This compound A has been studied for its potential antioxidant effects ontosight.ai. Antioxidant activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS) and free radicals, which are implicated in various diseases, including metabolic disorders and neuroinflammation mdpi.comresearchgate.netresearchgate.net.

Research on the antioxidant properties of plant extracts containing pterosides, such as Pteridium aquilinum and Pterocarpus marsupium, has demonstrated free radical scavenging activity researchgate.netdntb.gov.uaresearchgate.net. These activities can be evaluated using various in vitro assays, such as DPPH and nitric oxide radical scavenging researchgate.netresearchgate.net.

The mechanisms underlying the antioxidant activity of phenolic compounds, which can be structurally related to parts of this compound, often involve hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) pathways for neutralizing free radicals researchgate.netmdpi.com. While the specific detailed mechanisms for this compound itself require further dedicated study, its presence in plants with known antioxidant properties and the general understanding of related compound activities suggest its potential in scavenging free radicals.

Antimicrobial Activity

This compound A has also been investigated for its antimicrobial effects ontosight.ai. Natural compounds from medicinal plants are a significant source of potential antimicrobial agents, particularly in the face of rising antibiotic resistance nih.govfrontiersin.org.

Studies on plant extracts containing pterosin compounds, such as those from Pteridium aquilinum and Encephalartos villosus, have reported antibacterial and antifungal activities researchgate.netmdpi.com. For example, extracts showed activity against Gram-positive bacteria like Streptococcus pneumonia and Bacillus subtilis, and antifungal activity against Aspergillus fumigatus. Some extracts also exhibited activity against Gram-negative bacteria such as Escherichia coli. researchgate.net.

The mechanisms of antimicrobial action of plant-derived compounds can vary, including disruption of cell membranes, inhibition of essential enzymes, or interference with microbial growth pathways mdpi.com. While specific mechanistic details for this compound's antimicrobial activity are not extensively provided in the search results, its presence in plants with demonstrated antimicrobial properties highlights its potential in this area.

Antidiabetic Effects and Associated Molecular Pathways

Pterosin compounds, including pterosin A and potentially pterosides, have shown promise in the context of diabetes. Pterosin A has been investigated for its therapeutic effects on diabetic mouse models, demonstrating improvements in hyperglycemia and glucose intolerance mdpi.comnih.gov.

Mechanistic studies suggest that pterosin A can influence key pathways involved in glucose metabolism. It has been shown to enhance glucose uptake and promote the phosphorylation of AMP-activated protein kinase (AMPK) in cultured human muscle cells mdpi.comnih.gov. AMPK is a critical enzyme that regulates carbohydrate and fatty acid metabolism mdpi.com. Pterosin A also reversed decreased AMPK and Akt phosphorylation in muscles of diabetic mice and inhibited phosphoenolpyruvate (B93156) carboxyl kinase (PEPCK) expression in liver cells, affecting glycogen (B147801) synthesis nih.gov.

Furthermore, pterosin A protected insulin-secreting cells from oxidative stress-induced damage, potentially through the AMPK signaling pathway mdpi.com. Oxidative stress contributes to the pathophysiology of diabetes by damaging insulin-secreting cells mdpi.com.

Molecular docking studies have also explored the interaction of this compound with targets of diabetes, such as N-terminal sucrase-isomaltase, suggesting potential mechanisms of action at a molecular level researchgate.net.

These findings indicate that this compound and its derivatives may exert antidiabetic effects through multiple mechanisms involving improved glucose uptake, modulation of key metabolic enzymes and pathways like AMPK, and protection against oxidative stress.

Glucose Uptake Promotion

Glucose uptake is a fundamental process by which cells acquire glucose from the bloodstream, primarily mediated by glucose transporters (GLUTs) on the cell membrane wikipedia.org. Facilitated diffusion and secondary active transport are the main mechanisms involved in glucose uptake wikipedia.org. Research has explored whether this compound can influence this process, potentially by affecting the activity or translocation of GLUTs. While some studies have investigated the effect of this compound analogs, such as pterosins, on intestinal glucose uptake, findings have indicated that some were inactive in this specific assay grafiati.com.

Insulin (B600854) Sensitivity Enhancement

Insulin sensitivity refers to the responsiveness of insulin-sensitive tissues (such as muscle, adipose tissue, and liver) to insulin, which is crucial for regulating blood glucose levels wikipedia.org. Impaired insulin sensitivity, or insulin resistance, is a key feature of type 2 diabetes wikipedia.orgfrontiersin.org. Investigations into this compound's effects on insulin sensitivity aim to determine if it can improve the cellular response to insulin signaling. The insulin signaling cascade involves a series of molecular events initiated by insulin binding to its receptor, ultimately leading to glucose uptake and other metabolic effects wikipedia.org. Some research suggests that compounds found in plants like Pterocarpus marsupium, which contains constituents including this compound, may enhance insulin secretion and promote the proliferation of pancreatic islets, as well as enhance insulin sensitivity researchgate.netresearchgate.net.

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Phosphorylation

Adenosine monophosphate-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a significant role in regulating glucose and lipid metabolism wikipedia.orgnih.gov. AMPK is activated by an increase in the AMP:ATP or ADP:ATP ratio, indicating low cellular energy levels wikipedia.orgnih.gov. Activation of AMPK typically involves phosphorylation at threonine-172 (Thr-172) on the alpha subunit by upstream kinases like LKB1 and CaMKKβ nih.gov. Once activated, AMPK promotes catabolic processes that generate ATP and inhibits anabolic processes that consume ATP nih.gov. AMPK can stimulate glucose uptake in skeletal muscle by promoting the translocation of GLUT4 transporters to the cell membrane wikipedia.org. Research has investigated whether this compound or related compounds can influence AMPK phosphorylation, thereby potentially modulating glucose metabolism through this pathway. Studies on related compounds, such as those found in Codonopsis lanceolata, have indicated that certain fractions can increase the phosphorylation of AMPK and the expression of AS160, a downstream target of AMPK involved in glucose transporter translocation researchgate.net. While direct studies specifically detailing this compound's effect on AMPK phosphorylation are less prevalent in the provided search results, the investigation of this mechanism is relevant given AMPK's central role in glucose homeostasis and the observed effects of related compounds on glucose metabolism.

Structure Activity Relationship Sar Studies of Pterosides

Influence of Glycosidic Moiety on Biological Activity

The glycosidic moiety, typically a glucose unit in pterosides (B1200994), is a defining feature of these compounds ontosight.aicreative-proteomics.com. The presence and nature of this sugar attachment can significantly impact the biological activity of glycosides researchgate.net. Glycosylation can influence various pharmacological properties, including solubility, stability, bioavailability, and interaction with biological targets such as receptors or enzymes creative-proteomics.comresearchgate.net.

In the context of pterosides, the glucose moiety is attached to the inden-1-one core via a glycosidic linkage ontosight.ai. The presence of this sugar unit can affect how pterosides are absorbed, distributed, metabolized, and excreted in biological systems. For instance, glycosylation can influence transport across biological membranes, such as the blood-brain barrier researchgate.net. Studies on other glycosidic compounds have shown that the sugar moiety can be crucial for activity or primarily improve pharmacokinetic parameters researchgate.net. The removal of sugar moieties, resulting in the formation of aglycones, is a common metabolic transformation that can alter the biological activity of the parent glycoside acs.orgnih.gov.

Research on pterosin derivatives, which are the aglycones of pterosides, has investigated their activity against enzymes relevant to Alzheimer's disease, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases (AChE and BChE) nih.govresearchgate.net. Comparing the activity of pterosides and their corresponding pterosin aglycones can provide insights into the role of the glycosidic moiety. For example, one study noted that the presence of the 2-hydroxymethyl-tetrahydro-pyran-3,4,5-triol (B1206513) group, characteristic of pteroside derivatives, resulted in a remarkable decrease in blood-brain barrier permeability compared to the corresponding pterosin aglycone (2R)-pterosin B nih.gov. This suggests that the glycosidic moiety can hinder the passage of these compounds across certain biological barriers, which would impact their activity in the central nervous system.

Impact of Aglycone Structure Variations on Mechanistic Efficacy

The aglycone structure, the inden-1-one core with its various substituents, is the other critical component determining this compound activity ontosight.ai. Variations in the aglycone structure, including the position and nature of hydroxyl and methyl groups, as well as modifications to the ring system, can profoundly influence the mechanistic efficacy and target interactions of pterosides. Pterosins, the aglycones of pterosides, are illudoid sesquiterpenes characterized by an indanone skeleton mdpi.com.

Studies on pterosin derivatives have explored their inhibitory activities against enzymes like BACE1, AChE, and BChE nih.govresearchgate.net. These studies highlight the importance of specific structural features on the aglycone for enzyme inhibition. For example, molecular docking simulations have been used to analyze the interactions between pterosin derivatives and the active sites of these enzymes, providing insights into the structural determinants of binding affinity and inhibitory potency nih.govresearchgate.net. Different pterosin derivatives exhibit varying degrees of inhibitory activity against these enzymes, suggesting that subtle changes in the aglycone structure can lead to significant differences in their biological effects nih.gov.

Stereochemical Determinants of Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds like pterosides ontosight.ai. The specific stereoconfiguration at chiral centers within the this compound structure can influence its binding to biological targets, its metabolic fate, and ultimately its efficacy and specificity ontosight.aiontosight.ai. Different stereoisomers of the same compound can exhibit vastly different biological activities, ranging from potent activity to complete inactivity or even toxicity.

This compound A, for instance, is described with an (S)-configuration at a specific chiral center, which is noted as crucial for its interaction with biological targets ontosight.ai. Similarly, the (2S-trans)-configuration is indicated as important for the biological activity of a representative this compound family member ontosight.ai. Studies on pterosin B have also noted its stereochemistry, with (2R)-pterosin B being a known inhibitor of salt-inducible kinase 3 (Sik3) signaling cenmed.com. The existence of both (R) and (S) enantiomers or other diastereomers for various pterosides and pterosins suggests that stereochemical differences are likely to contribute to variations in their biological profiles.

While detailed comparative studies explicitly outlining the differential bioactivity of this compound stereoisomers across multiple targets were not prominently featured, the emphasis on specific configurations in the descriptions of individual pterosides underscores the recognized importance of stereochemistry in their SAR. The precise fit of a molecule into the binding site of a protein or enzyme is highly dependent on its three-dimensional structure, making stereochemical purity and characterization essential for understanding this compound bioactivity.

Computational and In Silico Approaches to SAR Prediction

Computational and in silico approaches play an increasingly important role in modern SAR studies, including those involving natural products like pterosides dp.techdp.techmdpi.com. Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and target prediction can provide valuable insights into the potential biological activities of compounds and help predict the effects of structural modifications nih.govresearchgate.netmdpi.comrxcelerate.comnih.gov.

Molecular docking, for example, has been utilized in studies on pterosin derivatives to simulate their binding interactions with the active sites of enzymes like BACE1, AChE, and BChE nih.govresearchgate.net. These simulations can help visualize how the compound fits into the binding pocket, identify key amino acid residues involved in interactions (such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking), and estimate binding affinities. This information is crucial for understanding the molecular basis of their inhibitory activity and for predicting how structural changes might affect binding.

In silico approaches can also be used for target fishing, predicting potential protein targets for a given molecule based on its structure mdpi.com. This can help elucidate the mechanism of action of pterosides and identify potential off-targets that might be responsible for adverse effects mdpi.com. Furthermore, QSAR modeling can be employed to build predictive models that correlate structural descriptors of pterosides with their observed biological activities, allowing for the prediction of activity for novel or untested derivatives mdpi.com. While the search results provided examples of in silico methods applied to pterosin derivatives and related natural products nih.govresearchgate.netdp.techdp.techmdpi.com, the application of these methods specifically to a wide range of pterosides for comprehensive SAR prediction was not detailed. However, the principles and techniques are directly applicable to the this compound class of compounds.

Biosynthesis and Derivatization Research

Elucidation of Pteroside Biosynthetic Pathways in Natural Sources

The biosynthesis of pterosides (B1200994) is rooted in the metabolic machinery of the plants that produce them. Studies have focused on identifying the precursor compounds and the enzymatic steps involved.

Pterosides are classified as sesquiterpenoids, a class of natural products derived from the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. Research has provided evidence for the sesquiterpenoid origin of pterosides. For instance, studies involving the administration of radioactively labeled mevalonate to Pteridium aquilinum var. latiusculum demonstrated the incorporation of radioactivity into this compound B, confirming its biosynthesis through the pathway that leads to sesquiterpenoids researchgate.net. This indicates that isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks produced by these pathways, are crucial precursors. The enzymatic conversions following the formation of the sesquiterpene skeleton involve glycosylation, where a sugar moiety (typically glucose) is attached to the sesquiterpene aglycone, forming the this compound.

The biosynthesis of secondary metabolites, including terpenoids like the aglycones of pterosides, is under genetic and transcriptomic control. Studies in various plant species have investigated the genes encoding the enzymes involved in these pathways and their regulation at the transcriptional level nih.govnih.govnih.govfrontiersin.orgfrontiersin.org. Transcriptomic analysis can reveal which genes are active during specific developmental stages or in response to environmental cues, providing insights into the regulation of metabolic pathways nih.govnih.govfrontiersin.org. While specific details on the genetic and transcriptomic regulation solely focused on this compound biosynthesis are limited in the provided results, research on terpenoid biosynthesis in other plants demonstrates that transcription factors play a role in regulating the expression of genes encoding biosynthetic enzymes nih.govnih.govopenstax.orgmdpi.com. For instance, studies on terpenoid biosynthesis pathways in Eugenia uniflora have utilized transcriptome analysis to identify genes potentially involved nih.gov. Similarly, transcriptomic and proteomic analyses in other organisms have revealed regulatory networks influencing metabolite biosynthesis nih.govelifesciences.org.

Involvement of Shikimate and Acetate-Malonate Pathways

Semi-synthetic and Synthetic Approaches to this compound Analogs

Due to the complex structures of natural products like pterosides, semi-synthetic and total synthetic approaches are employed to obtain these compounds and create analogs with potentially altered properties. Semi-synthesis typically utilizes naturally isolated compounds as starting materials for chemical modification nih.govrsc.orgmdpi.com. Total synthesis involves constructing the molecule from simpler chemical precursors.

Research has described synthetic routes to members of the pterosin family, the aglycones of pterosides researchgate.netresearchgate.netacs.org. One approach involved a dipolar cycloaddition reaction as a key step in the synthesis of several pterosins researchgate.netacs.org. Another reported total synthesis of pterosins B and C utilized a photochemical ring-closure to form the indanone skeleton researchgate.net. Semi-synthetic strategies have also been explored for modifying natural glycosides. For example, site-selective acylation of natural glycoside precursors has been used in the synthesis of multifidosides, which are related to pterosides kyoto-u.ac.jp. These synthetic and semi-synthetic methods allow for the production of pterosides and their analogs, facilitating further research into their properties.

Advanced Analytical Methodologies in Pteroside Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is a fundamental technique used to separate components within a mixture based on their differential distribution between a stationary and a mobile phase jcu.edu.aunews-medical.netlcservicesltd.co.uk. This is crucial for isolating pteroside from complex biological extracts or other matrices before detection and analysis.

Liquid Chromatography (LC) Based Methods

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is widely employed for the analysis of compounds like this compound that may not be volatile or are thermally labile jcu.edu.aulcservicesltd.co.ukdrawellanalytical.com. HPLC uses a liquid mobile phase to carry the sample through a column packed with a stationary phase news-medical.netlcservicesltd.co.uk. The separation is achieved based on interactions between the sample molecules and the stationary and mobile phases, which can include factors like polarity, solubility, and hydrophobicity news-medical.net. HPLC is a prevalent method for quantitative analysis in various laboratories, including pharmaceutical analysis news-medical.net.

Gas Chromatography (GC) Based Methods

Gas chromatography (GC) is another powerful separation technique, primarily used for volatile or semi-volatile compounds jcu.edu.audrawellanalytical.com. In GC, the mobile phase is an inert gas, which carries the vaporized sample through a stationary phase typically coated on the inside of a capillary column jcu.edu.aulcservicesltd.co.ukdrawellanalytical.com. Separation in GC is influenced by the column temperature, length, and the flow rate of the carrier gas news-medical.netlcservicesltd.co.uk. While GC is well-suited for volatile substances, it may not be the primary choice for this compound if it is not sufficiently volatile or is prone to degradation at the high temperatures often used in GC lcservicesltd.co.ukdrawellanalytical.com. However, GC coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds jcu.edu.aumdpi.com.

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in this compound research, providing detailed information about the mass-to-charge ratio of ions, which aids in identifying and quantifying compounds and elucidating their structures jcu.edu.auamericanpharmaceuticalreview.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the high sensitivity and specificity of MS/MS 360biolabs.comsynthinkchemicals.com. This technique is widely used for the identification and quantification of both known and unknown analytes in complex matrices 360biolabs.com. In LC-MS/MS, compounds separated by LC are introduced into a mass spectrometer, where they are ionized and then fragmented synthinkchemicals.comlcms.cz. Analyzing the fragmentation patterns provides detailed structural information about the molecule synthinkchemicals.comlcms.cz. LC-MS/MS is particularly effective for analyzing trace levels of compounds and is crucial for structural elucidation and quantitative analysis in various research fields, including the analysis of natural products and pharmaceutical impurities americanpharmaceuticalreview.com360biolabs.comsynthinkchemicals.comnih.gov. Qualitative tandem liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS) has been used for the identification of chemical compounds in extracts researchgate.net.

Energy-Gradient Neutral Loss Scan (EGNLS) for Glycoside Screening

The Energy-Gradient Neutral Loss Scan (EGNLS) is a specialized mass spectrometry technique particularly useful for the screening and identification of glycosides, a class of compounds to which this compound A belongs nih.govnih.govresearchgate.net. This method, often performed using triple-quadrupole mass spectrometers, involves scanning across a range of collision energies while monitoring for the loss of a specific neutral fragment, such as a sugar moiety from a glycoside nih.govresearchgate.netmdpi.comsciex.com. Unlike conventional fixed-energy neutral loss scans, EGNLS accounts for the fact that the optimal collision energy for fragmentation varies between different compounds, reducing the risk of missing target analytes nih.govresearchgate.net. EGNLS can simultaneously measure the optimal collision energy for screened compounds, providing additional structural information and essential parameters for subsequent LC-MS/MS analysis nih.govresearchgate.net. This strategy allows for rapid and selective screening of glycosides in complex biological samples without extensive prior separation nih.govresearchgate.net.

Method Development and Validation for Research Applications

Developing and validating analytical methods are critical steps to ensure the accuracy, precision, and reliability of results in this compound research emerypharma.comlabmanager.com. Method development involves selecting and optimizing analytical techniques, such as LC and MS, to effectively measure the target compound within acceptable limits emerypharma.comlabmanager.com. This includes defining the analytical objectives, selecting appropriate sample preparation techniques, chromatographic conditions (e.g., column, mobile phase), and detection parameters (e.g., MS settings) emerypharma.com.

Method validation is the process of demonstrating that a developed analytical method is suitable for its intended purpose and consistently produces reliable results emerypharma.comlabmanager.compci.com. Key validation parameters, often guided by regulatory bodies and guidelines such as those from the International Conference on Harmonisation (ICH), include:

Specificity: The ability to accurately measure the analyte of interest without interference from other components in the sample matrix. emerypharma.comlabmanager.comjcanalytical.co.uk

Accuracy: The closeness of the measured value to the true value. emerypharma.comlabmanager.comjcanalytical.co.uk

Precision: The degree of agreement among individual test results when the method is applied repeatedly. emerypharma.comlabmanager.comjcanalytical.co.uk

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. emerypharma.comjcanalytical.co.uk

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be suitable. emerypharma.comjcanalytical.co.uk

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. emerypharma.comjcanalytical.co.uk

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. emerypharma.comjcanalytical.co.uknorden.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. emerypharma.comjcanalytical.co.uk

System Suitability: Tests performed before or during the analysis to ensure that the chromatographic system is functioning correctly. rjptonline.org

Method validation ensures that the analytical procedures used in this compound research provide trustworthy data for both qualitative and quantitative analysis, supporting accurate research findings. emerypharma.comlabmanager.com

Here is a summary of key analytical techniques and their applications in this compound research:

| Analytical Technique | Primary Application(s) | Relevant Section(s) |

| LC (HPLC) | Separation of this compound from complex matrices | 5.1.1 |

| GC | Separation of volatile/semi-volatile compounds (less common for this compound itself unless derivatized) | 5.1.2 |

| MS | Identification, quantification, structural elucidation | 5.2 |

| LC-MS/MS | Separation, identification, quantification, structural elucidation in complex samples | 5.2.1 |

| EGNLS | Screening and identification of glycosides | 5.2.2 |

This table highlights the interconnectedness of these methods in providing comprehensive analytical data for this compound.

Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable tools in the isolation, identification, and structural elucidation of natural products like pterosides (B1200994). These techniques provide detailed information about the molecular structure, functional groups, and connectivity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a primary method for determining the structure of pterosides. Analysis of 1H and 13C NMR spectra allows for the assignment of proton and carbon signals, providing insights into the molecular skeleton and the nature of attached substituents.

Detailed analysis of 1D and 2D NMR data, such as COSY, HSQC, and HMBC experiments, has been crucial in identifying previously undescribed pterosins and pterosides. nih.govresearchgate.netbiocrick.comresearchgate.net For instance, 1H-NMR spectra of this compound compounds typically reveal characteristic signals for gem-dimethyl groups, aromatic methyl groups, chloroethyl groups, allylic oxygenated methylenes, and aromatic protons, alongside signals indicative of a sugar moiety. mdpi.com

Research on new pterosin glycosides, such as (-)-pteroside N, has heavily relied on extensive 2D NMR analysis for structural identification. researchgate.net Similarly, the structures of novel chlorinated illudalane sesquiterpenoids, including a new this compound named anguthis compound, were determined through comprehensive analysis of NMR spectral data. researchgate.net Comparisons of NMR data between newly isolated compounds and known pterosins, like pterosin D, have been used to establish structural similarities. researchgate.net

Specific NMR data reported for this compound structures include chemical shifts (δ) for various protons and carbons, providing fingerprints for identification. For example, 1H-NMR shifts at δ 3.27–4.56 suggest the presence of a sugar moiety in a this compound skeleton. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is vital for determining the molecular weight and elemental composition of pterosides, as well as providing fragmentation patterns that aid in structural confirmation. nih.govresearchgate.netbiocrick.comresearchgate.net

HRMS data has been used in the identification of novel pterosins and pterosides. nih.govsoton.ac.uk LC-MS/MS methods have been developed and validated for the sensitive and specific analysis of pterosins. mdpi.com Daughter ion mass spectra of pterosins reveal characteristic fractured fragments, and the relative strength of these peaks can be used for identification. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, particularly the presence of conjugated systems like benzene (B151609) rings and carbonyl groups. mdpi.comlibretexts.orgmsu.edu

UV absorbance maxima are indicative of the chromophores present. For 1-indanone (B140024) compounds, which form part of the this compound structure, characteristic UV absorbances have been observed at wavelengths such as 214, 258, and 306 nm. soton.ac.uk UV-Vis spectroscopy can also be used to monitor reactions or the presence of compounds in solution. libretexts.orgdntb.gov.uausra.eduresearchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound molecules by detecting characteristic vibrational frequencies. researchgate.net

Specific IR bands can indicate the presence of key functional groups. For example, strong bands around 1700 cm-1 are indicative of carbonyl groups, while bands around 3400 cm-1 suggest the presence of hydroxyl groups. mdpi.comsoton.ac.uk

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is employed to determine the absolute configuration of chiral centers within this compound structures. nih.govresearchgate.netbiocrick.comsoton.ac.uk CD data can provide information about the stereochemistry, particularly the configuration at positions like C-2 or C-3 in the this compound skeleton. soton.ac.ukscispace.com

Comparison of CD data of isolated pterosides with reported values for compounds with known configurations is a common approach for assigning stereochemistry. soton.ac.ukscispace.com

Data Highlights from Spectroscopic Analysis

Spectroscopic studies have provided detailed data leading to the structural elucidation of various pterosides. The following table summarizes some representative spectroscopic findings for illustrative purposes, based on reported research:

| Spectroscopic Technique | Key Findings/Data Points | Relevant this compound Type(s) | Source(s) |

| 1H NMR | Signals for gem-dimethyl, aromatic methyls, chloroethyl, allylic oxygenated methylene, aromatic proton, sugar moiety protons. mdpi.com | General this compound Skeleton | mdpi.com |

| 13C NMR | Characteristic carbon resonances for methyls, methylenes, methines, and quaternary carbons. researchgate.net | Pterosin D, Anguthis compound | researchgate.net |

| HRMS | Accurate molecular weight and elemental composition determination. | Novel Pterosins/Pterosides | nih.govsoton.ac.uk |

| LC-MS/MS | Fragmentation patterns for structural confirmation and sensitive analysis. mdpi.com | Pterosins | mdpi.com |

| UV-Vis | Absorbance maxima indicating conjugated systems (e.g., 1-indanone moiety) around 214, 258, 306 nm. soton.ac.uk | 1-Indanone Pterosides | soton.ac.uk |

| IR | Bands indicating carbonyl (≈1700 cm-1) and hydroxyl (≈3400 cm-1) groups. mdpi.comsoton.ac.uk | General this compound Skeleton | mdpi.comsoton.ac.uk |

| CD | Data used to assign absolute configuration at chiral centers (e.g., C-3). soton.ac.ukscispace.com | Pterosides with chirality | soton.ac.ukscispace.com |

These advanced analytical methodologies, often used in combination, are fundamental to the ongoing research into the diverse structures and properties of this compound compounds isolated from various plant sources.

Challenges and Future Directions in Pteroside Research

Bridging In Vitro and In Vivo Research Gaps for Mechanistic Understanding

A critical challenge in pteroside research, as with many natural compounds, is the translation of promising in vitro findings to in vivo systems. In vitro studies, conducted in controlled laboratory environments using cells or tissues, offer valuable insights into potential mechanisms and effects but cannot fully replicate the complexity of a living organism. contractlaboratory.comuhnresearch.ca Factors such as metabolism, bioavailability, distribution, and interaction with multiple biological systems in a whole organism can significantly influence a compound's activity. uhnresearch.ca

Conversely, in vivo studies, performed on living organisms, provide a more holistic view of biological processes and can assess systemic effects. contractlaboratory.com However, they are often more complex, time-consuming, and expensive, and raise ethical considerations. contractlaboratory.comuhnresearch.ca Bridging the gap between these two research approaches is crucial for a comprehensive mechanistic understanding of this compound's biological activities. Future research should focus on:

Improving in vitro models: Developing more physiologically relevant in vitro models, such as organ-on-a-chip systems or co-culture models that mimic the cellular environment more closely, can provide more predictive data for in vivo outcomes. lek.com

Designing targeted in vivo studies: Based on robust in vitro data, in vivo studies should be carefully designed to investigate specific mechanisms of action, pharmacokinetic profiles, and efficacy in relevant disease models.

Utilizing advanced analytical techniques: Employing techniques like mass spectrometry imaging and microdialysis in in vivo studies can help track this compound and its metabolites in real-time within living systems, providing crucial data on distribution and metabolism.

The integration of data from both in vitro and in vivo studies, using approaches like physiologically based pharmacokinetic (PBPK) modeling, is essential for a more accurate prediction of cellular and tissue dosimetry and for extrapolating findings across different systems. nih.gov

Exploration of Novel this compound Derivatives with Enhanced Bioactivity

This compound and its naturally occurring variants, such as this compound A and this compound C, exhibit various biological activities. ontosight.aihmdb.canih.govontosight.ai However, there is potential to enhance their potency, selectivity, and pharmacokinetic properties through structural modifications. The exploration of novel this compound derivatives is a significant future direction in this field.

Strategies for developing enhanced derivatives could include:

Chemical synthesis: Designing and synthesizing new compounds based on the this compound scaffold, incorporating different functional groups or modifying the existing structure, can lead to derivatives with improved bioactivity. mdpi.commdpi.comfrontiersin.org

Glycosylation pattern modification: Altering the sugar moiety or its linkage to the aglycone can influence solubility, stability, and interaction with biological targets.

Combinatorial chemistry: High-throughput synthesis and screening of libraries of this compound derivatives can accelerate the identification of compounds with desired properties.

Research on other natural compounds, such as resveratrol, has shown that structural modifications can significantly improve anti-inflammatory, anticancer, antimicrobial, antioxidant, and neuroprotective activities. mdpi.com Similar approaches can be applied to this compound to develop more potent and targeted therapeutic candidates.

Advanced Formulation Strategies for Research Applications

The successful application of this compound in research, particularly in in vivo studies, often depends on appropriate formulation strategies that ensure stability, solubility, and targeted delivery. pharmtech.comnih.gov this compound's chemical properties, influenced by its benzofuran (B130515) ring and hydroxyl groups, can impact its solubility and stability. ontosight.ai

Challenges in formulation include poor water solubility and potential degradation. Future research should focus on developing advanced formulations such as:

Nanotechnology-based delivery systems: Utilizing nanoparticles, liposomes, or other nanocarriers can enhance this compound's solubility, improve its stability, protect it from degradation, and facilitate targeted delivery to specific cells or tissues.

Solid dispersion and co-crystallization: These techniques can improve the dissolution rate and bioavailability of poorly soluble compounds like this compound.

Emulsions and microemulsions: These formulations can enhance the solubility and absorption of lipophilic this compound derivatives.

Developing phase-appropriate formulation strategies, especially in the early stages of research, is crucial to ensure reliable and efficient studies. pharmtech.com This involves selecting formulations suitable for specific in vitro and in vivo efficacy studies.

Systems Biology Approaches to this compound Research

Understanding the complex interactions of this compound within biological systems requires a holistic approach. Systems biology, which integrates data from various sources like genomics, proteomics, and metabolomics, can provide a comprehensive view of how this compound affects cellular networks and pathways. ucd.iegatech.eduuni-ulm.de

Applying systems biology approaches to this compound research can help to:

Identify molecular targets: By analyzing changes in gene and protein expression profiles upon this compound treatment, researchers can identify the key molecules and pathways that this compound interacts with.

Elucidate mechanisms of action: Network analysis can reveal how this compound modulates complex biological processes, providing a deeper understanding of its therapeutic effects.

Predict off-target effects: Systems biology can help identify unintended interactions and potential side effects of this compound, guiding the development of safer derivatives.

Identify biomarkers: Changes in specific molecular markers within biological networks can serve as biomarkers for this compound activity or efficacy.

Computational modeling and simulation are integral parts of systems biology, allowing researchers to build models of biological networks and predict their behavior in response to this compound. ucd.ieuni-ulm.de This can help prioritize research directions and reduce the need for extensive experimental testing.

Unraveling Comprehensive Molecular Interaction Networks

To fully understand how this compound exerts its effects, it is essential to unravel the comprehensive molecular interaction networks it influences. This involves identifying the proteins, genes, and metabolites that directly or indirectly interact with this compound or are modulated by its presence.

Key areas for future research include:

Protein-protein interaction (PPI) studies: Identifying the proteins that physically bind to this compound or its metabolites can reveal direct targets and downstream signaling pathways. nih.govplos.orgmdpi.com

Gene expression profiling: Analyzing changes in gene expression patterns using techniques like RNA sequencing can highlight the genetic pathways affected by this compound.

Metabolomic analysis: Studying changes in metabolite profiles can provide insights into how this compound influences cellular metabolism.

Network reconstruction and analysis: Integrating data from PPI, gene expression, and metabolomics studies to reconstruct molecular interaction networks and identify key nodes and pathways affected by this compound. nih.gov

Q & A

Q. How is Pteroside A structurally characterized in natural product research?

this compound A's structure is determined using a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For example, stereochemical configurations (e.g., 2S, 3R) are resolved via 2D NMR techniques like COSY, HSQC, and HMBC, while absolute configurations are confirmed by single-crystal X-ray diffraction . Example workflow:

Q. What methodologies are optimal for isolating this compound derivatives from plant sources?

Pterosides are isolated using polarity-based fractionation:

- Extraction : Macerate plant rhizomes in methanol or chloroform.

- Partition : Separate using ethyl acetate/water to enrich sesquiterpenoids.

- Chromatography : Employ reverse-phase HPLC with C18 columns (e.g., 70% MeOH in H2O) for final purification. Yield optimization requires monitoring fractions via TLC or LC-MS .

Q. How do researchers assess the solubility and stability of this compound A for in vitro assays?

Solubility is tested in organic solvents (e.g., DMSO, chloroform) and aqueous buffers. Stability is evaluated under varying temperatures (-20°C to 25°C) and pH (4–9). Key data:

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| DMSO | 50 | >90% |

| PBS (pH 7.4) | 0.5 | <50% |

| Always prepare stock solutions in anhydrous DMSO and store at -20°C to prevent hydrolysis . |

Advanced Research Questions

Q. How can researchers reconcile contradictory cytotoxicity data for this compound derivatives across different studies?

Discrepancies arise from variations in cell lines, assay conditions, and compound purity. For example:

- This compound C 3-O-glucopyranoside : IC50 of 2.35 μM in KB cells (oral carcinoma) vs. no activity in HEK293 (kidney cells) .

- This compound D : IC50 of 2.55 μM in BACE1 inhibition assays but inactivity in glucose uptake models . Mitigation strategies:

- Standardize cell lines (e.g., ATCC-certified KB cells).

- Validate purity via HPLC (>95%) and control for solvent artifacts (e.g., DMSO <0.1%).

Q. What experimental strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives in enzyme inhibition?

SAR studies combine synthetic modification, enzymatic assays, and computational modeling:

- Synthetic analogs : Modify glucoside moieties (e.g., replace β-D-glucopyranose with α-L-rhamnose) to test stereochemical effects.

- Enzymatic assays : Measure IC50 against BACE1, AChE, and BChE (see Table 1).

- Docking simulations : Use AutoDock Vina to predict binding poses in BACE1 active sites (PDB: 1FKN) .

Table 1 : Select this compound derivatives and enzyme inhibition data

| Compound | BACE1 IC50 (μM) | AChE IC50 (μM) |

|---|---|---|

| (2R)-Pteroside B | 18.0 ± 2.8 | >125 |

| (2R,3R)-Pteroside C | 9.74 ± 1.9 | 28.9 ± 2.2 |

| Quercetin (control) | 18.8 ± 1.0 | 3.32 ± 0.12 |

Q. What protocols are used to validate the neuroprotective potential of this compound derivatives in Alzheimer’s disease models?

- In vitro : Test BACE1 inhibition (IC50) and amyloid-β aggregation in SH-SY5Y cells.

- In vivo : Administer derivatives (10–50 mg/kg) in transgenic APP/PS1 mice and assess cognitive deficits via Morris water maze.

- BBB permeability : Use parallel artificial membrane permeability assays (PAMPA) or in situ brain perfusion .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.